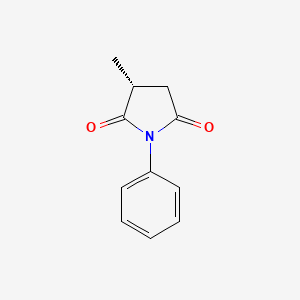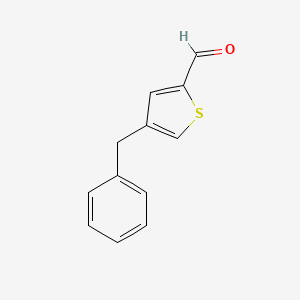![molecular formula C10H10F3NO4S B14150294 N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 88730-38-5](/img/structure/B14150294.png)
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an acetamide moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 4-(trifluoromethyl)aniline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add methanesulfonyl chloride while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide moiety can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines or alcohols, depending on the reaction conditions.
Applications De Recherche Scientifique
N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in similar applications as N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceutical research.
Uniqueness
This compound is unique due to the combination of its methanesulfonyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a promising candidate for various scientific applications.
Propriétés
Numéro CAS |
88730-38-5 |
|---|---|
Formule moléculaire |
C10H10F3NO4S |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
[N-acetyl-4-(trifluoromethyl)anilino] methanesulfonate |
InChI |
InChI=1S/C10H10F3NO4S/c1-7(15)14(18-19(2,16)17)9-5-3-8(4-6-9)10(11,12)13/h3-6H,1-2H3 |
Clé InChI |
VFNLFYQNFJTHIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)
![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)
